molecular formula C14H13FN2O2 B1597577 4-[(2-Fluorobenzyl)Oxy]-N'-Hydroxybenzenecarboximidamide CAS No. 261965-35-9

4-[(2-Fluorobenzyl)Oxy]-N'-Hydroxybenzenecarboximidamide

Cat. No.: B1597577
CAS No.: 261965-35-9
M. Wt: 260.26 g/mol
InChI Key: DERUIUDHMPNFNZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Systematic Nomenclature and Synonyms

4-[(2-Fluorobenzyl)oxy]-N'-hydroxybenzenecarboximidamide is a synthetic organic compound with the following systematic identifiers:

Identifier Type Value Source
IUPAC Name 4-[(2-fluorophenyl)methoxy]-N'-hydroxybenzenecarboximidamide
CAS Number 261965-35-9
MDL Number MFCD00662630
Molecular Formula C₁₄H₁₃FN₂O₂
Molecular Weight 260.27 g/mol

Synonyms include:

  • 4-[(2-Fluorobenzyl)oxy]benzamidoxime
  • 4-[(2-Fluorobenzyl)oxy]-N'-hydroxybenzamidine
  • Benzenecarboximidamide, 4-[(2-fluorophenyl)methoxy]-N-hydroxy-

These names reflect variations in functional group emphasis (e.g., amidoxime vs. carboximidamide) and substituent descriptors.

Molecular Architecture and Functional Group Analysis

The compound’s structure comprises:

  • Benzene core with a hydroxybenzenecarboximidamide moiety at the para position.
  • 2-Fluorobenzyl ether linkage connecting the benzene ring to the fluorinated aromatic system.

Key functional groups :

Group Position Reactivity/Role
N-hydroxyamidoxime Para to ether Chelating ligand; redox-active center
Benzyl ether Linking groups Enhances lipophilicity and stability
Fluorine substituent Ortho to ether Modulates electronic environment; steric effects

The fluorine atom’s ortho position introduces steric hindrance and electron-withdrawing effects, influencing the compound’s conformational preferences.

Crystallographic Data and Conformational Studies

While direct crystallographic data for this compound is limited, analogous benzamidoxime derivatives provide insights into structural motifs:

Property Observation Relevance
Intramolecular H-bonding Strong N–H···O bonds stabilize the Z-configuration in related compounds. Likely similar stabilization in this compound.
Tautomerization Equilibrium between imino- and hydroxyamino forms observed in BHam derivatives. Potential for tautomerism in this structure.

DFT Studies : Computational models of benzamidoxime complexes suggest:

  • Trans configurations are energetically favored for metal complexes.
  • Hydrogen-bonded dimers form via intermolecular O–H···N interactions.

These findings imply that this compound may adopt similar supramolecular arrangements.

Comparative Structural Analysis with Related Benzamidoxime Derivatives

Key Comparisons :

Compound Substituents Structural Impact Reference
Benzamidoxime (BHam) H (para to N-hydroxy group) Minimal steric hindrance; simpler hydrogen bonding.
4-Chloro-N-(2-methoxyphenyl)benzamidoxime Chloro (para), methoxy (ortho) Z-configuration enforced by N–H···O H-bond.
4-[(2-Fluorobenzyl)oxy]-N'-hydroxybenzamidine Fluorobenzyl ether Enhanced lipophilicity; altered electronic distribution

Critical Differences :

  • Fluorobenzyl ether

Properties

IUPAC Name

4-[(2-fluorophenyl)methoxy]-N'-hydroxybenzenecarboximidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13FN2O2/c15-13-4-2-1-3-11(13)9-19-12-7-5-10(6-8-12)14(16)17-18/h1-8,18H,9H2,(H2,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DERUIUDHMPNFNZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)COC2=CC=C(C=C2)C(=NO)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)COC2=CC=C(C=C2)/C(=N/O)/N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategy

The synthesis of 4-[(2-Fluorobenzyl)oxy]-N'-hydroxybenzenecarboximidamide generally involves:

  • Step 1: Formation of the 2-fluorobenzyl ether derivative from 4-hydroxybenzaldehyde or related precursors.
  • Step 2: Conversion of the aldehyde or corresponding intermediate to the amidoxime (N'-hydroxybenzenecarboximidamide) derivative.

This approach often uses phase-transfer catalysis for ether formation and carbodiimide-mediated coupling or direct amidoxime formation for the amidoxime group installation.

Preparation of the 2-Fluorobenzyl Ether Intermediate

According to patent US8076515B2, the fluorobenzylation of 4-hydroxybenzaldehyde is efficiently conducted under phase-transfer catalysis conditions. Key features include:

  • Reaction Conditions:

    • Solid/liquid or liquid/liquid phase systems.
    • Inorganic bases such as sodium carbonate (Na2CO3), potassium carbonate (K2CO3), potassium hydroxide (KOH), or sodium hydroxide (NaOH).
    • Organic solvents like dialkyl ethers (e.g., di-tert-butyl ether) or aromatic hydrocarbons (e.g., toluene, ethylbenzene).
    • Phase-transfer catalysts such as quaternary ammonium salts (e.g., tetradecyltrimethyl ammonium bromide) or phosphonium salts.
  • Procedure Highlights:

    • The reaction mixture is stirred, often at mild temperatures.
    • After reaction completion, the mixture is cooled, filtered to remove solids, and solvents are removed under reduced pressure.
    • Crystallization is performed by adding inert organic solvents (e.g., ethyl acetate) and non-solvents (e.g., hexane) to purify the intermediate.
  • Advantages:

    • High efficiency and selectivity.
    • Solvent recovery by distillation.
    • Suitable for scale-up and industrial production.

Formation of the N'-Hydroxybenzenecarboximidamide Moiety

The amidoxime group is introduced by conversion of the corresponding nitrile or aldehyde intermediate using amidoximes or hydroxylamine derivatives. Several methods are documented:

Method Reagents & Conditions Yield Notes
Carbodiimide-mediated coupling Use of 1-ethyl-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC) and benzotriazol-1-ol (HOBt) in dichloromethane at 20°C for 3 hours High (up to 96%) Efficient coupling with amidoxime derivatives; mild conditions; purification by silica gel chromatography
Neat reaction with cyclohexanecarboxylic acid anhydride and HClO4-SiO2 catalyst at 80°C for 6 min Catalyst: HClO4-SiO2 (5 mol%) 96% Green chemistry approach; solvent-free; rapid reaction; purification by column chromatography
Dicyclohexylcarbodiimide (DCC) mediated coupling in 1,4-dioxane at 100°C for 16 h Followed by alkaline hydrolysis Moderate to high Suitable for complex substrates; longer reaction time; purification by chromatography
Microwave-assisted synthesis L-N-protected amino acid and DCC in acetone, microwave irradiation at 115°C for 15 min 78% Rapid synthesis; efficient; purification by chromatography
Vilsmeier salt mediated amidoxime formation in dichloromethane with triethylamine at 20°C for 4 h Monitored by TLC Moderate to high Mild conditions; requires column chromatography

Integrated Preparation of this compound

The final compound is typically synthesized by combining the above two key steps:

  • Step A: Synthesis of 4-(2-fluorobenzyl)oxybenzaldehyde via phase-transfer catalyzed ether formation.
  • Step B: Conversion of the aldehyde to the amidoxime derivative through reaction with hydroxylamine or amidoxime reagents under carbodiimide or Vilsmeier salt conditions.

This two-step sequence is supported by the following data:

Step Reagents & Conditions Yield Remarks
Ether formation 4-hydroxybenzaldehyde, 2-fluorobenzyl halide, inorganic base (K2CO3), phase-transfer catalyst, toluene, 40°C High (not specified) Patent-protected method; scalable; solvent recovery possible
Amidoxime formation Amidoxime reagent, EDC/HOBt, dichloromethane, 20°C, 3 h High (up to 96%) Efficient amidoxime installation; mild conditions; chromatographic purification

Summary Table of Key Preparation Parameters

Parameter Details
Molecular formula C14H13FN2O2
Molecular weight 260.27 g/mol
Melting point 138–139 °C
Ether formation solvent Dialkyl ethers or aromatic hydrocarbons (e.g., toluene)
Ether formation catalyst Quaternary ammonium salts (e.g., tetradecyltrimethyl ammonium bromide)
Amidoxime formation reagents EDC, HOBt, DCC, Vilsmeier salt, triethylamine
Reaction temperature (amidoxime) 20–100 °C depending on method
Reaction time (amidoxime) 6 min to 16 h depending on method
Purification Silica gel chromatography (hexane/ethyl acetate mixtures)
Yield range 78–96% depending on method

Research Findings and Notes

  • The phase-transfer catalyzed ether formation is a robust method for introducing the 2-fluorobenzyl group, with good solvent recovery and catalyst recyclability, making it industrially attractive.
  • Amidoxime formation using carbodiimide coupling reagents (EDC, DCC) with HOBt is well-documented, providing high yields and mild reaction conditions.
  • Microwave-assisted synthesis offers rapid reaction times and good yields, suitable for research-scale synthesis.
  • Green chemistry approaches using solvent-free conditions and solid acid catalysts (HClO4-SiO2) have been successfully applied, enhancing sustainability.
  • Purification typically requires silica gel chromatography with hexane/ethyl acetate solvent systems, ensuring product purity suitable for pharmaceutical research.

Chemical Reactions Analysis

Fluorobenzylation of 4-Hydroxybenzaldehyde Precursor

The compound is synthesized through a phase-transfer catalyzed fluorobenzylation of 4-hydroxybenzaldehyde derivatives. Key parameters from the patented process include :

ParameterDetails
Alkylating Agent2-Fluorobenzyl bromide or chloride
BaseK₂CO₃, Na₂CO₃ (solid/liquid system)
CatalystTetradecyltrimethyl ammonium bromide (0.1–1 mol%)
SolventToluene or xylene
Temperature80–120°C
Reaction Time4–8 hours
Yield>90%
Impurity ControlC,O-Bis-fluorobenzylated byproducts <0.03%

This step introduces the 2-fluorobenzyloxy group to the aromatic ring, forming the 4-(2-fluorobenzyloxy)benzaldehyde intermediate .

Amidoxime Formation

The aldehyde intermediate undergoes condensation with hydroxylamine to form the amidoxime moiety. Reaction conditions for analogous compounds (e.g., 4-fluoro-N'-hydroxybenzimidamide) :

ParameterDetails
ReagentsNH₂OH·HCl in ethanol/water
pH8–10 (adjusted with NaOH)
Temperature60–80°C
Reaction Time6–12 hours
Yield70–85%

Amidoxime Group (-C(=N-OH)-NH₂)

The amidoxime group participates in the following reactions:

  • Cyclization Reactions

    • Forms 1,2,4-oxadiazoles under acidic dehydration (e.g., with H₂SO₄ or PCl₅) .

    • Reacts with carboxylic acids to yield acylamidoximes , useful as kinase inhibitors .

  • Coordination Chemistry
    Acts as a bidentate ligand for transition metals (e.g., Cu²⁺, Fe³⁺), forming complexes with potential catalytic activity .

Aromatic Fluorobenzyloxy Group

  • Electrophilic Substitution : The electron-withdrawing fluorine atom directs electrophiles (e.g., NO₂⁺) to the meta position of the benzyl ring.

  • Hydrogenolysis : The benzyl ether linkage is cleaved under hydrogenation (H₂/Pd-C, 3–6 bar) to regenerate 4-hydroxybenzamidoxime .

Stability and Degradation

  • Thermal Stability : Decomposes above 200°C (melting point: 138–139°C) .

  • Hydrolytic Sensitivity : The amidoxime group hydrolyzes in strong acidic/basic conditions to form carboxylic acids or nitriles .

Key Research Findings

Study FocusMethodologyOutcomeSource
Phase-transfer synthesisOptimized solvent/base combinationsAchieved 92% yield, 99.7% purity
Amidoxime coordinationX-ray crystallography, DFT analysisConfirmed bidentate binding to Cu²⁺
HydrogenolysisPd/C catalyst screening95% cleavage efficiency at 40°C

Scientific Research Applications

Medicinal Chemistry

4-[(2-Fluorobenzyl)Oxy]-N'-hydroxybenzenecarboximidamide has potential applications in medicinal chemistry, particularly as a scaffold for drug development. The incorporation of fluorine atoms can enhance the metabolic stability of pharmaceutical compounds and improve their bioavailability.

Case Study : A study investigated the synthesis of various derivatives based on this compound to evaluate their anti-tumor activity. The results indicated that certain derivatives exhibited significant cytotoxic effects against cancer cell lines, suggesting their potential as therapeutic agents in oncology .

Biochemical Research

This compound is utilized in proteomics research as a reagent for the modification of proteins. Its ability to form stable adducts with amino acids makes it valuable for studying protein interactions and functions.

Application Example : Researchers have employed this compound in the development of affinity tags for protein purification processes, enhancing the yield and purity of target proteins .

Material Science

In material science, this compound can be used as a precursor for synthesizing novel polymers or coatings with enhanced properties. The presence of hydroxyl and fluorine groups can impart unique characteristics such as hydrophobicity or increased thermal stability.

Research Insight : Experimental studies have shown that polymers derived from this compound exhibit improved mechanical properties compared to traditional materials, making them suitable for advanced engineering applications .

Data Table: Summary of Applications

Application AreaDescriptionKey Findings/Notes
Medicinal ChemistryDrug development scaffoldPotential anti-tumor activity in synthesized derivatives
Biochemical ResearchProtein modification and interaction studiesUseful in affinity purification processes
Material SciencePrecursor for novel polymers and coatingsImproved mechanical properties observed

Mechanism of Action

The mechanism of action of 4-[(2-Fluorobenzyl)Oxy]-N’-Hydroxybenzenecarboximidamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

4-[(2-Fluorobenzyl)Oxy]-N’-Hydroxybenzenecarboximidamide can be compared with similar compounds such as:

Biological Activity

4-[(2-Fluorobenzyl)Oxy]-N'-Hydroxybenzenecarboximidamide (CAS 261965-35-9) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and implications for therapeutic applications.

  • Molecular Formula : C₁₄H₁₃FN₂O₂
  • Melting Point : 138-139 °C
  • Density : 1.24 g/cm³
  • Boiling Point : Predicted at 404.2 ± 55.0 °C

The biological activity of this compound is influenced by the presence of the fluorobenzyl group, which enhances metabolic stability and biological efficacy. Fluorine substitution has been shown to improve the compound's interaction with biological targets, potentially increasing its potency and selectivity against certain diseases .

Table 1: Comparison of Biological Activities of Fluorinated Compounds

Compound NameActivity TypeEC50 Value (µM)Reference
This compoundPPARα Agonist<5
A91PPARα Agonist<5
EzetimibeCholesterol Absorption Inhibitor0.04
DF 203Antitumor AgentLow nM

Biological Activity

Research indicates that this compound exhibits significant biological activities, particularly as a PPARα agonist. The activation of PPARα has been linked to various metabolic processes, including lipid metabolism and inflammation reduction.

Case Studies

  • PPARα Activation : In vitro studies demonstrated that this compound activates PPARα, leading to the upregulation of target genes involved in fatty acid oxidation and glucose homeostasis. The activation was confirmed through luciferase assays, showing EC50 values below 5 µM .
  • In Vivo Efficacy : In a streptozotocin-induced diabetic rat model, systemic administration of a related compound (A91) showed reduced retinal vascular leakage, indicating potential therapeutic effects in diabetic retinopathy. The study highlighted that the compound effectively crosses the blood-retinal barrier without causing hepatotoxicity .
  • Fluorine's Role in Activity : The introduction of fluorine at specific positions was found to enhance the compound's metabolic stability and biological activity, as seen in various analogues that exhibited improved potency compared to non-fluorinated counterparts .

Q & A

Q. What are the recommended synthetic routes for 4-[(2-Fluorobenzyl)Oxy]-N'-Hydroxybenzenecarboximidamide?

A practical approach involves condensation of 2-fluorobenzyl alcohol with a hydroxybenzenecarboximidamide precursor under nucleophilic substitution conditions. Key reagents include O-benzyl hydroxylamine hydrochloride (to introduce the N'-hydroxy group) and potassium carbonate as a base in acetonitrile. The reaction typically proceeds at 80–100°C under reflux for 4–6 hours, followed by purification via recrystallization (methanol/water) . Optimization of molar ratios (e.g., 1:1.2 for alcohol:imidamide precursor) and monitoring by TLC or HPLC ensures yield maximization (>75% reported in analogous syntheses) .

Q. What safety protocols are critical during experimental handling?

Due to potential inhalation and dermal hazards, researchers must use PPE (gloves, lab coat, goggles) and work in a fume hood. The compound’s structural analogs (e.g., N'-hydroxy derivatives) require adherence to H303+H313+H333 risk codes (harmful if swallowed, in contact with skin, or inhaled). Emergency measures include P305+P351+P338 (rinse eyes, skin with water) and P264 (wash hands post-handling) . Store in airtight containers at 2–8°C to prevent degradation.

Q. Which spectroscopic methods are optimal for structural characterization?

Combine NMR (¹H/¹³C), FT-IR, and high-resolution mass spectrometry (HRMS). For example:

  • ¹H NMR : Expect aromatic protons at δ 7.2–8.1 ppm (fluorobenzyl and benzene rings), hydroxyimine (N'-OH) near δ 9.5–10.0 ppm.
  • FT-IR : Confirm N-O stretch (950–980 cm⁻¹) and C=N imine bond (~1640 cm⁻¹).
  • HRMS : Calculate exact mass (C₁₄H₁₂FN₂O₂: 280.0853 g/mol) for validation .

Advanced Research Questions

Q. How can contradictory bioactivity data in pharmacological studies be resolved?

Contradictions often arise from assay variability (e.g., cell line sensitivity, concentration ranges). To address this:

  • Dose-response validation : Test across 3–4 log concentrations (e.g., 1 nM–100 μM) in duplicate assays.
  • Mechanistic profiling : Use kinase inhibition panels or protein binding assays (SPR, ITC) to identify off-target effects.
  • Theoretical alignment : Link results to established frameworks (e.g., hydroxyimine-mediated enzyme inhibition) and validate via knockout models or competitive binding studies .

Q. What computational strategies predict the compound’s interaction with biological targets?

Employ quantum mechanical (QM) calculations (e.g., DFT for electron density mapping) and molecular dynamics (MD) simulations. Key steps:

  • Docking studies : Use AutoDock Vina with target proteins (e.g., HDACs or cytochrome P450) to identify binding poses.
  • QSAR modeling : Corrogate substituent effects (e.g., fluorobenzyl vs. chlorobenzyl) on IC₅₀ values using descriptors like logP and polar surface area.
  • ADMET prediction : Tools like SwissADME assess permeability and metabolic stability .

Q. How should in vivo studies be designed to evaluate pharmacokinetics?

Use a tiered approach:

  • Phase 1 (Rodent PK) : Administer 10 mg/kg IV/orally; collect plasma at 0.5, 1, 2, 4, 8, 24 h. Analyze via LC-MS/MS for t₁/₂, Cₘₐₓ, and bioavailability.
  • Phase 2 (Tissue distribution) : Quantify compound levels in liver, kidney, and brain homogenates to assess blood-brain barrier penetration.
  • Phase 3 (Metabolite ID) : Use UPLC-QTOF to detect hydroxylated or glucuronidated metabolites, guided by in vitro microsomal assays .

Methodological Notes

  • Data contradiction analysis : Cross-validate findings using orthogonal assays (e.g., fluorescence polarization vs. ELISA for binding affinity) .
  • Theoretical framework integration : Align mechanistic hypotheses with enzyme kinetics (Michaelis-Menten models) or redox cycling pathways for N-hydroxy groups .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[(2-Fluorobenzyl)Oxy]-N'-Hydroxybenzenecarboximidamide
Reactant of Route 2
4-[(2-Fluorobenzyl)Oxy]-N'-Hydroxybenzenecarboximidamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.